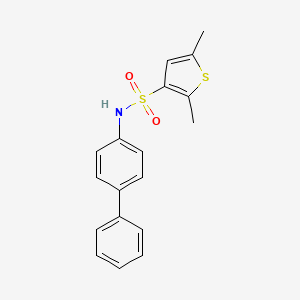![molecular formula C20H20N4O3 B5524805 1-(4-methylphenyl)-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinone](/img/structure/B5524805.png)
1-(4-methylphenyl)-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinone, also known as MPF, is a synthetic compound with potential therapeutic applications. This compound belongs to the class of piperazinone derivatives and is known for its ability to selectively target certain receptors in the human body.
Aplicaciones Científicas De Investigación
Antibacterial and Biofilm Inhibition Activities Novel derivatives related to the chemical structure of interest have been explored for their potential in treating bacterial infections and inhibiting biofilm formation. Compounds synthesized with variations of this chemical backbone have shown significant efficacy against various bacterial strains, including E. coli, S. aureus, and S. mutans. Specifically, certain derivatives demonstrated superior antibacterial activities, with minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values indicating strong antibacterial effects. These compounds also exhibited potent biofilm inhibition capabilities, surpassing the efficacy of reference drugs like Ciprofloxacin in certain cases. The molecular design incorporating the pyrazole and piperazine moieties plays a crucial role in targeting bacterial biofilms and MurB enzyme, highlighting their potential as novel antibacterial agents (Mekky & Sanad, 2020).
Antidepressant and Anxiolytic Effects Research into derivatives of the core chemical structure has also uncovered their potential in the field of neuropsychiatric treatment. Synthesized compounds have been evaluated for their antidepressant activities, demonstrating significant reduction in immobility times in animal models. This suggests an increase in resilience against depressive-like symptoms. Furthermore, some of these derivatives have shown notable antianxiety effects, as evidenced by their performance in behavioral tests. The exploration of these compounds underscores the chemical framework's versatility and potential applications in developing new therapeutic agents for treating depression and anxiety disorders (Kumar et al., 2017).
Anticonvulsant Activities The chemical scaffold under discussion has been modified to produce derivatives with promising anticonvulsant properties. Studies on these compounds have shown effectiveness in in vivo models of seizure, indicating their potential as new antiepileptic drugs. The synthesis of these derivatives focuses on incorporating features that enhance their interaction with neurological targets, potentially offering new avenues for the treatment of epilepsy. The anticonvulsant activities, combined with their safety profile, suggest these compounds as candidates for further development in epilepsy treatment (Aytemi̇r et al., 2004).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-4-[5-(pyrazol-1-ylmethyl)furan-2-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-15-3-5-16(6-4-15)24-12-11-22(14-19(24)25)20(26)18-8-7-17(27-18)13-23-10-2-9-21-23/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZJTWRASCXOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=CC=C(O3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5524733.png)
![N-[1-(4-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5524734.png)
![{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5524742.png)

![1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5524758.png)
![2-hydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5524766.png)
![2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B5524773.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5524784.png)
![4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5524804.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5524813.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5524818.png)

